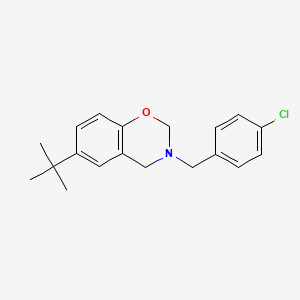
1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride is a compound that belongs to the class of carbazole derivatives. Carbazoles are aromatic heterocyclic organic compounds with a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and technology .
Métodos De Preparación
The synthesis of 1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride typically involves the condensation of carbazole derivatives with appropriate amines and alcohols. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antiviral, antibacterial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.
Mecanismo De Acción
The mechanism of action of 1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways within the body. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride can be compared with other carbazole derivatives, such as:
1,3-Bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propan-2-ol: Known for its acetylcholinesterase inhibitory activity and potential therapeutic applications.
1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol: Studied for its neuroprotective effects and potential use in treating brain disorders.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities and applications .
Propiedades
Fórmula molecular |
C20H27ClN2O |
|---|---|
Peso molecular |
346.9 g/mol |
Nombre IUPAC |
1-carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C20H26N2O.ClH/c1-15(2)11-12-21-13-16(23)14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22;/h3-10,15-16,21,23H,11-14H2,1-2H3;1H |
Clave InChI |
QYDVLRAVLYMEEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-phenyl-N'-[1-(2-hydroxycyclohexyl)cyclohexyl]thiourea](/img/structure/B10796150.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B10796158.png)
![4-(tert-butyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B10796166.png)
![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B10796174.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B10796178.png)
![(2,6-Dimethyl(4-quinolyl))[3-(trifluoromethyl)phenyl]amine, chloride](/img/structure/B10796184.png)
![3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol](/img/structure/B10796188.png)

